C15H19ClN6S
Overview
Description
The compound with the molecular formula C15H19ClN6S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H19ClN6S typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the substitution of a leaving group with a nucleophile.
Cyclization reactions: These reactions help in forming the ring structures that are part of the compound.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Batch processing: This method involves producing the compound in large batches, ensuring consistency and quality.
Continuous flow processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
C15H19ClN6S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
C15H19ClN6S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C15H19ClN6S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, triggering a cellular response.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
C15H19ClN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C15H19ClN6O: This compound has an oxygen atom instead of sulfur, which may result in different chemical and biological properties.
C15H19BrN6S: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.
C15H19ClN6Se: This compound has a selenium atom instead of sulfur, which may influence its stability and activity.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6S.ClH/c1-20-10-5-8-14(20)12-16-9-11-22-15-17-18-19-21(15)13-6-3-2-4-7-13;/h2-8,10,16H,9,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQGYKBIEXNOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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